molecular formula C15H10O B072961 anthracene-1-carbaldehyde CAS No. 1140-79-0

anthracene-1-carbaldehyde

Cat. No.: B072961
CAS No.: 1140-79-0
M. Wt: 206.24 g/mol
InChI Key: XJDFBLQCLSBCGQ-UHFFFAOYSA-N
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Description

anthracene-1-carbaldehyde, also known as anthracene-9-carboxaldehyde, is an organic compound with the molecular formula C₁₅H₁₀O. It is a yellow solid that is soluble in common organic solvents. This compound is a derivative of anthracene, where a formyl group is attached to the ninth carbon atom of the anthracene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: anthracene-1-carbaldehyde can be synthesized through various methods. One common method is the Vilsmeier formylation of anthracene. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide and phosphorus oxychloride, to introduce the formyl group into the anthracene ring .

Industrial Production Methods: In industrial settings, the synthesis of anthracenecarboxaldehyde often involves the same Vilsmeier formylation process due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: anthracene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of anthracenecarboxaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: anthracene-1-carbaldehyde is unique due to its versatile reactivity and its ability to form a wide range of derivatives with diverse applications in chemistry, biology, and industry. Its formyl group allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1140-79-0

Molecular Formula

C15H10O

Molecular Weight

206.24 g/mol

IUPAC Name

anthracene-1-carbaldehyde

InChI

InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H

InChI Key

XJDFBLQCLSBCGQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O

Key on ui other cas no.

31671-77-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2 L round bottom flask equipped with condenser and magentic stirring bar was added (1-anthracenyl)methanol (15C, 21.0 g, 0.10 mol), CH2Cl2 (1200 mL) and pyridinium chlorochromate (PCC) (Aldrich, 32.33 g, 0.15 mol). The mixture was then refluxed for 5 h. The reaction was cooled and then filtered through a plug of silica gel (400 g) using PhCH3 as eluting solvent. The first 1 L of solution was collected and concentrated to give 16 g of crude product. This material was further purified by preparative HPLC using PhCH3 as eluting solvent. The solvent was removed and the resulting solid recrystallized (PhCH3 /hexane) to give 14.0 g (67%) of 1-anthracenecarbaldehyde mp 130°-131.5°, (C, H), (lit. mp 126.5°-127.5°, P. H. Gore J. Chem. Soc. 1616 (1959)).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
32.33 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

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